molecular formula C8H11NO2 B12862311 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole

3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole

Cat. No.: B12862311
M. Wt: 153.18 g/mol
InChI Key: SASVVBVSRFWRFO-UHFFFAOYSA-N
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Description

3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 3-position and a tetrahydrofuran ring at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with dipolarophiles to form isoxazole rings . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce toxicity and environmental impact .

Industrial Production Methods

Industrial production of isoxazoles, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole is unique due to the presence of both the methyl group and the tetrahydrofuran ring, which can enhance its biological activity and chemical reactivity compared to its simpler analogs .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methyl-5-(oxolan-2-yl)-1,2-oxazole

InChI

InChI=1S/C8H11NO2/c1-6-5-8(11-9-6)7-3-2-4-10-7/h5,7H,2-4H2,1H3

InChI Key

SASVVBVSRFWRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2CCCO2

Origin of Product

United States

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